3-Chloro-N-hydroxy-N'-phenyl-benzamidine is an organic compound with the molecular formula . This compound is a derivative of benzamidine, characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to the benzamidine core. It has gained attention due to its potential biological activity and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 3-chlorobenzoyl chloride with phenylhydroxylamine. The synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
3-Chloro-N-hydroxy-N'-phenyl-benzamidine is classified as an amidine, which is a functional group characterized by the presence of a nitrogen atom bonded to both a hydroxy group and an aromatic ring. This classification places it within the broader category of organic compounds that exhibit significant reactivity and biological properties.
The synthesis of 3-Chloro-N-hydroxy-N'-phenyl-benzamidine generally involves the following steps:
The molecular structure of 3-Chloro-N-hydroxy-N'-phenyl-benzamidine features:
This unique arrangement contributes to its reactivity and potential biological activity.
3-Chloro-N-hydroxy-N'-phenyl-benzamidine can undergo various chemical reactions:
The mechanism of action for 3-Chloro-N-hydroxy-N'-phenyl-benzamidine involves its interaction with specific molecular targets. Although detailed mechanisms are still under investigation, it is believed that the compound's functional groups allow for specific binding interactions that modulate biological pathways.
The binding affinity and specificity are influenced by the structural characteristics of the compound, particularly the chloro and hydroxy groups, which may enhance its interaction with target enzymes or receptors .
Relevant data regarding its reactivity profile suggests that it exhibits moderate stability while being reactive enough for further synthetic modifications .
3-Chloro-N-hydroxy-N'-phenyl-benzamidine has several scientific applications, particularly in medicinal chemistry:
Fragment-based lead generation (FBLG) has emerged as a powerful strategy for developing high-affinity inhibitors targeting coagulation factors and viral proteases. This approach identified 6-chloro-3,4-dihydroquinolin-2-one as a novel non-basic S1 pocket-binding fragment with moderate FXIa inhibition (KD ≈ 250 µM) [7]. Key structural features enabling selective binding include:
Virtual screening of >4.6 million compounds using docking simulations against FXIa's S1-S1’-S2’ subsites enabled identification of viable benzamidine precursors [7]. Subsequent NMR validation confirmed fragment binding, with chemical shift perturbations mapping to residues 215-220 in the S1 loop. Optimization involved structure-guided fragment growth toward the S1’ pocket using X-ray crystallographic data (PDB: 4CRG), achieving compound 13 (FXIa IC50 = 1.0 nM) through strategic incorporation of sulfonamide spacers [7].
Table 1: Fragment Evolution for S1 Pocket Optimization
Fragment | Binding Affinity (KD) | Key Interactions | Optimization Strategy |
---|---|---|---|
6-Chloro-3,4-dihydroquinolin-2-one | 250 µM | H-bond: Gly218; Hydrophobic: Tyr151 | Core retention |
Quinolin-2-amine | 180 µM | Ionic: Asp189; π-Stacking: Trp215 | Basicity reduction |
Optimized compound 13 | 1.0 nM (IC50) | S1-S1’-S2’ tripartite binding | Sulfonamide linkage extension |
Regioselective construction of benzamidine hybrids requires precise control over heterocyclic ring functionalization. The parallel solution-phase synthesis developed for pyrimidine-5-carboxamides demonstrates effective methodology [6]:
Synthetic Sequence:
Regiocontrol challenges were addressed through:
Table 2: Regioselective Coupling Yields with Diverse Amines
Amine Partner | Workup Method | Yield (%) | Purity (%) |
---|---|---|---|
1-Pentylamine | B | 85 | 80 |
Benzylamine | A | 77 | 100 |
2-Methoxyethylamine | A | 28 | 100 |
Diethylamine | B | 100 | 100 |
Piperidine | B | 100 | 100 |
Workup A: Filtration; Workup B: Dry flash chromatography [6]
Efficient N-functionalization requires specialized catalytic systems to address the electrophilicity imbalance in benzamidine precursors.
N-Hydroxylation Methodologies:
N-Phenylation Strategies:
Solvent Effects:
Solid-phase approaches enable rapid generation of benzamidine libraries tailored for protease inhibition. The TentaGel–NH2 resin platform demonstrates particular utility [10]:
Synthetic Workflow:
Library design focused on S1/S1’-S2’ pharmacophore alignment:
Table 4: Combinatorial Library Screening Results Against Protease Targets
Resin Type | R1 Group | R2 Group | FXIa IC50 (nM) | Trypsin Selectivity (Fold) |
---|---|---|---|---|
Wang | 3-Cl-4-CH3 | 4-NO2-Ph | 480 ± 22 | 15 |
TentaGel | 3,5-diCl | 3-CF3-Ph | 82 ± 6 | 120 |
PEG-PS | 3-Cl-4-F | 2-thienyl | 3100 ± 180 | 8 |
ChemMatrix | 3-Br | 4-pyridyl | 790 ± 45 | 65 |
Overcoming poor aqueous solubility (logS = -4.2) and P-glycoprotein efflux remains critical for benzamidine therapeutics. Advanced formulation strategies include:
Salt Formation:
Nanoparticle Engineering:
Structural Modifications for Selectivity:
Table 5: Bioavailability Enhancement Techniques Comparison
Technique | Solubility (µg/mL) | Cmax (ng/mL) | T1/2 (h) | Target Selectivity Index |
---|---|---|---|---|
Free base | 16 ± 2 | 120 ± 15 | 1.2 ± 0.3 | 1.0 |
Nanocrystals (HPMC) | 185 ± 22 | 980 ± 110 | 3.8 ± 0.5 | 1.1 |
Solid lipid nanoparticles | 73 ± 8 | 420 ± 50 | 6.5 ± 0.9 | 0.9 |
Hemisuccinate prodrug | 3200 ± 350 | 2100 ± 240 | 2.1 ± 0.4 | 0.7 |
Sulfoximine analog | 95 ± 11 | 380 ± 42 | 4.2 ± 0.6 | 12.5 |
These methodologies collectively address the key challenges in benzamidine drug development, providing a comprehensive toolkit for optimizing pharmacological profiles while maintaining target engagement.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9